11,14,17-Icosatriensäure

Übersicht

Beschreibung

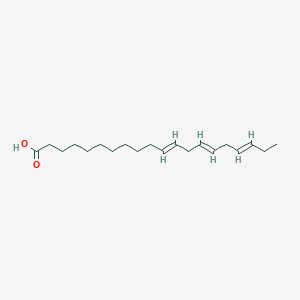

All-cis-icosa-11,14,17-trienoic acid is an icosatrienoic acid having three cis- double bonds at positions 11, 14 and 17. It is a fatty acid 20:3 and an omega-3 fatty acid. It is a conjugate acid of an (11Z,14Z,17Z)-icosatrienoate.

11,14,17-Eicosatrienoic acid is a natural product found in Elaeis guineensis and Caenorhabditis elegans with data available.

Eicosatrienoic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 3 double bonds. Six different isomers can be called by this name.

Wissenschaftliche Forschungsanwendungen

Verhinderung von UV-induzierten Hautschäden

ETA wurde nachgewiesen, schützende Wirkungen gegen UV-induzierte Hautschäden zu haben. In einer Studie wurde festgestellt, dass die topische Behandlung mit ETA die UV-induzierte epidermale und dermale Dicke und die Infiltration von Entzündungszellen sowie die Beeinträchtigung der Hautbarrierefunktion abschwachte . Dies deutet darauf hin, dass ETA ein potenzielles Mittel zur Vorbeugung und/oder Behandlung von UV-induzierter Entzündung und Photoaging sein kann .

Hemmung von Entzündungsmarkern

Es wurde gezeigt, dass ETA die Expression von IL-1b, COX-2 und MMP-13, die durch UV-Bestrahlung induziert wird, unterdrückt . Dies sind alles Marker für Entzündungen, was darauf hindeutet, dass ETA entzündungshemmende Eigenschaften hat.

Hautalterung und Photoaging

Untersuchungen haben gezeigt, dass der ETA-Gehalt in der Epidermis der menschlichen Haut in photogealterter menschlicher Haut und auch in akut UV-bestrahlter menschlicher Haut signifikant erhöht ist . Dies deutet darauf hin, dass ETA eine Rolle bei der Reaktion der Haut auf Photoaging spielen kann.

Hemmung von Matrixmetalloproteinase (MMP)

Es wurde gezeigt, dass ETA die Expression von Matrixmetalloproteinase (MMP)-1 nach UV-Bestrahlung hemmt . MMPs sind Enzyme, die extrazelluläre Matrixproteine abbauen, und ihre Überproduktion kann zu Gewebeschäden und Alterung führen. Daher deutet die Fähigkeit von ETA, MMP-1 zu hemmen, darauf hin, dass es Anti-Aging-Eigenschaften haben kann.

Verbesserung der Hautbarrierefunktion

Es wurde festgestellt, dass ETA die Hautbarrierefunktion nach UV-Bestrahlung verbessert . Eine starke Hautbarriere ist entscheidend für die Erhaltung der Hautgesundheit und die Vorbeugung von Hautkrankheiten.

Potenzielle Rolle bei der Fettsäurezusammensetzung der Haut

ETA ist eine der wichtigsten Fettsäurekomponenten in der menschlichen Epidermis . Veränderungen der Fettsäurezusammensetzung der Haut können sich auf die Hautgesundheit und -funktion auswirken. Daher kann ETA eine Rolle bei der Aufrechterhaltung des Fettsäuregleichgewichts in der Haut spielen.

Wirkmechanismus

Target of Action

The primary target of 11, 14, 17-Icosatrienoic acid is the mitochondria in Saccharomyces cerevisiae (KD115) . The mitochondria play a crucial role in energy production, and their functionality is essential for the survival and growth of the organism .

Mode of Action

11, 14, 17-Icosatrienoic acid interacts with its target by maintaining the continued replication of functional mitochondria in Saccharomyces cerevisiae (KD115) . This interaction ensures the continuous production of energy, which is vital for the organism’s survival and growth .

Biochemical Pathways

It is known that this compound plays a role in the fatty acid elongation/desaturation reactions, which convert dietary c-18 fatty acids to c-20 eicosanoid precursors .

Result of Action

The primary result of the action of 11, 14, 17-Icosatrienoic acid is the maintenance of functional mitochondria in Saccharomyces cerevisiae (KD115) . This leads to continuous energy production, which is essential for the survival and growth of the organism .

Biochemische Analyse

Biochemical Properties

11, 14, 17-Icosatrienoic acid is involved in several biochemical reactions, primarily due to its polyunsaturated nature. It interacts with various enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is human elongase 1, which is responsible for the elongation of fatty acids. Additionally, 11, 14, 17-Icosatrienoic acid interacts with calcium-independent phospholipase A2, an enzyme involved in the hydrolysis of phospholipids . These interactions play a crucial role in maintaining cellular membrane integrity and function.

Cellular Effects

11, 14, 17-Icosatrienoic acid has been shown to have significant effects on various cell types and cellular processes. In human skin cells, it has been observed to increase in photoaged epidermis and acutely UV-irradiated skin, suggesting a protective role against UV-induced damage . This compound inhibits the expression of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components, thereby contributing to the maintenance of skin structure and function . Additionally, 11, 14, 17-Icosatrienoic acid influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular health.

Molecular Mechanism

The molecular mechanism of 11, 14, 17-Icosatrienoic acid involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression. It binds to human elongase 1 and calcium-independent phospholipase A2, modulating their activity and influencing the synthesis and degradation of fatty acids . This compound also inhibits the expression of matrix metalloproteinase-1, thereby preventing the breakdown of extracellular matrix components and maintaining cellular structure . These molecular interactions highlight the multifaceted role of 11, 14, 17-Icosatrienoic acid in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11, 14, 17-Icosatrienoic acid have been observed to change over time. Studies have shown that its levels increase in photoaged and UV-irradiated skin, suggesting a time-dependent response to environmental stressors . The stability and degradation of this compound in vitro and in vivo have also been studied, with findings indicating that it remains relatively stable under physiological conditions . Long-term effects on cellular function include the maintenance of skin structure and protection against UV-induced damage.

Dosage Effects in Animal Models

The effects of 11, 14, 17-Icosatrienoic acid vary with different dosages in animal models. In hairless mice, topical application of this compound at concentrations of 0.1% and 1% has been shown to attenuate UV-induced epidermal and dermal thickness, reduce inflammation, and improve skin barrier function . Higher doses may lead to toxic or adverse effects, although specific threshold levels have not been extensively studied . These findings suggest that 11, 14, 17-Icosatrienoic acid has potential therapeutic applications in preventing and treating UV-induced skin damage.

Metabolic Pathways

11, 14, 17-Icosatrienoic acid is involved in several metabolic pathways, including the elongation and desaturation of fatty acids. It acts as a substrate for human elongase 1, which catalyzes the elongation of fatty acids, and interacts with calcium-independent phospholipase A2, which hydrolyzes phospholipids . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cellular lipid metabolism.

Transport and Distribution

Within cells and tissues, 11, 14, 17-Icosatrienoic acid is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . The distribution of this compound within tissues is influenced by its interactions with transport proteins, which facilitate its movement across cellular compartments.

Subcellular Localization

11, 14, 17-Icosatrienoic acid is localized within various subcellular compartments, including the endoplasmic reticulum and cellular membranes . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular localization is crucial for its role in maintaining cellular structure and function.

Eigenschaften

IUPAC Name |

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHANXAKGNAKFSK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920492 | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-59-2 | |

| Record name | 11,14,17-Eicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-cis-11,14,17-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihomo-alpha-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

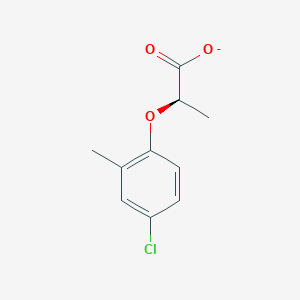

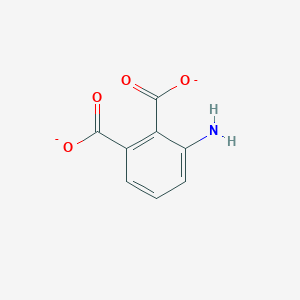

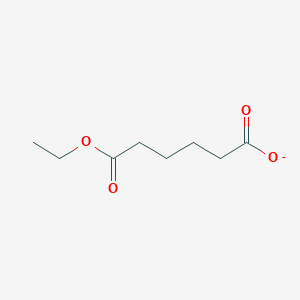

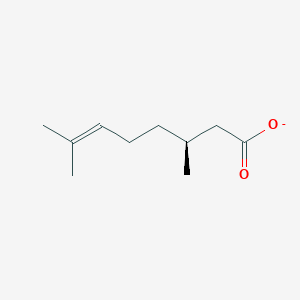

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)

![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)

![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)

![7-[3-Hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1234042.png)

![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)